molecular formula C16H14O3 B1140596 酮洛芬 CAS No. 1189508-77-7

酮洛芬

货号 B1140596
CAS 编号: 1189508-77-7
分子量: 258.29 g/mol
InChI 键: DKYWVDODHFEZIM-HPZMRZLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) that is used to reduce inflammation, pain, and fever. It belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen. Ketoprofen is commonly used to treat arthritis, menstrual cramps, and other conditions that cause pain and inflammation.

科学研究应用

类风湿性关节炎疼痛管理

酮洛芬广泛用于治疗与类风湿性关节炎 (RA)相关的疼痛。 一项系统评价和荟萃分析比较了酮洛芬与布洛芬的疗效,结果表明酮洛芬在治疗剂量下更有效地控制 RA 疼痛 {svg_1}。 这支持其在临床实践中用于缓解 RA 患者所经历的慢性疼痛和僵硬。

药物中的分光光度分析

在药物研究中,酮洛芬在片剂中的定量至关重要。 一项研究利用紫外 (UV) 分光光度法准确测定片剂中酮洛芬的含量。 该方法经过统计验证,证实了药物产品中酮洛芬含量的精确度 {svg_2}。 这种应用对于确保剂量准确性和药物疗效至关重要。

非酒精性脂肪性肝病 (NAFLD) 治疗

酮洛芬已被探索为 NAFLD 的治疗剂。 研究表明,酮洛芬可以减少肝脏脂质积累和炎症反应,为这种疾病提供潜在的治疗途径 {svg_3}。 这种应用突出了酮洛芬的抗炎特性,超出了其常见用途。

胃肠道损伤的治疗和预防

酮洛芬的抗炎特性已用于治疗和预防胃肠道损伤。 它在减少炎症方面的作用可以帮助愈合或预防胃肠道损伤,这是 NSAID 使用的一个重要关注领域 {svg_4}

镇痛和退热作用

酮洛芬具有显著的镇痛 (止痛)退热 (退烧) 作用。 其作用机制涉及抑制环氧合酶 (COX-1 和 COX-2),这些酶在参与疼痛和发热过程的前列腺素的合成中起着关键作用 {svg_5}

血小板聚集抑制

研究表明,酮洛芬可以通过阻断血栓烷合成酶来降低血栓烷-A2 的合成。 这种作用有利于抑制血小板聚集,这是血栓形成的关键因素 {svg_6}

与吲哚美辛相当的抗炎作用

酮洛芬的抗炎作用与吲哚美辛相当,吲哚美辛是另一种强效的 NSAID。 这使酮洛芬成为那些可能无法耐受吲哚美辛的患者的宝贵替代品,提供相似的治疗益处 {svg_7}

环氧合酶和脂氧合酶抑制

酮洛芬对环氧合酶两种异构体和脂氧合酶的双重抑制使其区别于其他 NSAID。 这种广泛的酶抑制谱有助于其在各种疾病中减少炎症和疼痛的有效性 {svg_8}

作用机制

Target of Action

Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID), primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .

Mode of Action

Ketoprofen exerts its therapeutic effects by inhibiting the activity of the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing their levels in the body . The reduction in prostaglandin levels alleviates symptoms such as pain, inflammation, and fever .

Biochemical Pathways

The primary biochemical pathway affected by ketoprofen is the arachidonic acid pathway . By inhibiting the COX enzymes, ketoprofen disrupts this pathway, leading to a decrease in the production of prostaglandins . This disruption can have downstream effects on various physiological processes, including inflammation and pain sensation .

Pharmacokinetics

Ketoprofen exhibits typical pharmacokinetic properties of NSAIDs. It is rapidly absorbed and has a protein binding rate of 99% . The elimination half-life of ketoprofen is approximately 2–2.5 hours . These properties influence the bioavailability of ketoprofen, affecting its therapeutic efficacy .

Result of Action

At the molecular level, ketoprofen’s action results in a significant reduction in the levels of prostaglandins . This leads to a decrease in inflammation, pain, and fever . At the cellular level, ketoprofen can induce apoptosis and inhibit autophagy in certain cell types, such as cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketoprofen. For instance, ketoprofen has been identified as an environmental contaminant that can have ecotoxicological effects on various organisms . Furthermore, it has been found that ketoprofen can bioaccumulate and biomagnify throughout the food chain, potentially impacting ecosystem function .

生化分析

Biochemical Properties

Ketoprofen interacts with various enzymes and proteins, including cyclooxygenase isoforms (COX-1 and COX-2) and lipoxygenase . It inhibits both COX-1 and COX-2, leading to a considerable decrease in the synthesis of precursors of prostaglandins and thromboxane .

Cellular Effects

Ketoprofen influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It disturbs the type and content of metabolites (amino acids, carbohydrates, and secondary metabolites) to varying degrees and perturbs key metabolic pathways (substance synthesis and energy metabolism), ultimately resulting in the reduction of rice seedling biomass .

Molecular Mechanism

At the molecular level, Ketoprofen exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It causes an important decrease in thromboxane—A2 synthesis by blocking the thromboxane-synthase enzyme, thereby effectively inhibiting platelet aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ketoprofen change over time. It affects the respiration rate, ATP content, H + -ATPase activity and induces changes in the contents of carbon assimilation products (soluble sugar, reducing sugar, sucrose, and starch) and the activities of key enzymes in carbon metabolism .

Metabolic Pathways

Ketoprofen is involved in various metabolic pathways. It affects the contents of nitrate, ammonium, and free amino acids, and the activities of key enzymes involved in nitrogen metabolism .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Ketoprofen involves several steps starting from commercially available starting materials. The design of the synthesis pathway involves the conversion of a carboxylic acid to an acid chloride, followed by a Friedel-Crafts acylation reaction, and then a reduction step to obtain the final product.", "Starting Materials": [ "Benzophenone", "2-(3-benzoylphenyl)propionic acid", "Thionyl chloride", "Aluminum chloride", "Lithium aluminum hydride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Conversion of 2-(3-benzoylphenyl)propionic acid to acid chloride using thionyl chloride", "Friedel-Crafts acylation reaction of benzophenone with the acid chloride using aluminum chloride as a catalyst", "Reduction of the intermediate product using lithium aluminum hydride in diethyl ether to obtain the alcohol", "Conversion of the alcohol to the ketone using methanol and sodium hydroxide", "Final purification of the product using hydrochloric acid to obtain Ketoprofen" ] }

CAS 编号

1189508-77-7

分子式

C16H14O3

分子量

258.29 g/mol

IUPAC 名称

(2S)-2-(3-benzoylphenyl)-3,3,3-trideuterio(313C)propanoic acid

InChI

InChI=1S/C16H14O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19)/t11-/m0/s1/i1+1D3

InChI 键

DKYWVDODHFEZIM-HPZMRZLNSA-N

手性 SMILES

[2H][13C]([2H])([2H])[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

规范 SMILES

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)O

同义词

3-Benzoyl-α-methyl-13C,d3-benzeneacetic Acid;  m-Benzoylhydratropic Acid-13C,d3;  _x000B_2-(3-Benzoylphenyl)propionic Acid-13C,d3;  RP-19583-13C,d3;  Alreumat-13C,d3;  Alrheumun-13C,d3;  Capisten-13C,d3;  Epatec-13C,d3;  Fastum-13C,d3;  Ketofen-13C,d3; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。